
SSAO inhibitor-2
Propiedades
Fórmula molecular |
C14H21FN4O2 |
---|---|
Peso molecular |
296.34 g/mol |
Nombre IUPAC |
1-[5-[(E)-2-(aminomethyl)-3-fluoroprop-2-enoxy]pyrimidin-2-yl]-4-methylpiperidin-4-ol |
InChI |
InChI=1S/C14H21FN4O2/c1-14(20)2-4-19(5-3-14)13-17-8-12(9-18-13)21-10-11(6-15)7-16/h6,8-9,20H,2-5,7,10,16H2,1H3/b11-6+ |
Clave InChI |
KJYPZUQVIJXWMV-IZZDOVSWSA-N |
SMILES isomérico |
CC1(CCN(CC1)C2=NC=C(C=N2)OC/C(=C/F)/CN)O |
SMILES canónico |
CC1(CCN(CC1)C2=NC=C(C=N2)OCC(=CF)CN)O |
Origen del producto |
United States |
Descripción
Overview of Copper-Containing Amine Oxidases (CAOs)
Classification and Enzymatic Function
Copper-containing amine oxidases (CAOs) are a class of enzymes that catalyze the oxidative deamination of primary amines to their corresponding aldehydes, along with the production of hydrogen peroxide and ammonia (B1221849). nih.govnih.gov These enzymes are characterized by the presence of a copper ion and a quinone cofactor derived from a tyrosine residue within the protein structure. nih.govfrontiersin.org Mammalian CAOs are encoded by four genes (AOC1-4) and are involved in numerous biological processes. abo.fi The enzymatic activity of CAOs is dependent on these two cofactors for the catalytic cycle. frontiersin.org
CAOs can be classified into different sub-families based on their genetic and structural characteristics. abo.fi This classification helps in understanding their unique substrate preferences. abo.fi The catalytic function of these enzymes is crucial for regulating the levels of various biogenic and xenobiotic amines in the body. researchgate.net
Distinction from Monoamine Oxidases (MAOs)
While both SSAO and monoamine oxidases (MAOs) are involved in amine metabolism, they are distinct enzymes with different properties. citius.technology MAOs are intracellular enzymes located on the outer mitochondrial membrane, whereas SSAO can be found as a membrane-bound or soluble protein. mdpi.comcitius.technology A key distinguishing feature is their sensitivity to different inhibitors. citius.technology SSAO is, by definition, sensitive to inhibition by semicarbazide (B1199961), while MAOs are not. wikipedia.org Conversely, SSAO is insensitive to typical MAO inhibitors like clorgyline and l-deprenyl. citius.technology
Although there can be some overlap in the substrates they metabolize, such as benzylamine (B48309), their substrate specificities and tissue distribution patterns often differ, suggesting distinct physiological roles. citius.technologyresearchgate.netnih.gov These differences allow for the selective targeting of SSAO for therapeutic purposes without affecting the crucial functions of MAOs. nih.gov
Semicarbazide-Sensitive Amine Oxidase (SSAO) Identity and Isoforms
SSAO is encoded by the amine oxidase copper-containing 3 (AOC3) gene. nih.govmdpi.com It exists in two primary forms: a membrane-bound isoform and a soluble isoform found in the plasma. nih.govmdpi.com
Membrane-Bound (Vascular Adhesion Protein-1, VAP-1; Amine Oxidase Copper-Containing 3, AOC3)
The membrane-bound form of SSAO is also known as Vascular Adhesion Protein-1 (VAP-1). frontiersin.orgmdpi.com This form is a type II transmembrane protein that functions both as an enzyme and as an adhesion molecule involved in leukocyte trafficking during inflammation. frontiersin.orgwikipedia.org VAP-1 is primarily expressed on the surface of endothelial cells, smooth muscle cells, and adipocytes. nih.govmdpi.comnih.gov Its dual function makes it a particularly interesting target in inflammatory and vascular diseases. frontiersin.org The AOC3 gene is responsible for encoding this protein. wikipedia.orgresearchgate.net
Soluble SSAO
The soluble form of SSAO is found circulating in the blood plasma. mdpi.comnih.gov It is believed to originate from the proteolytic cleavage of the membrane-bound VAP-1 by metalloproteinases. nih.govhogrefe.com This soluble enzyme retains its catalytic activity and its levels in the plasma have been shown to be elevated in various pathological conditions, including diabetes and heart failure. nih.govnih.govnih.gov The presence of soluble SSAO in the circulation suggests it may have systemic effects, contributing to vascular damage and inflammation far from its site of origin. nih.gov
Tissue Distribution and Localization of SSAO
SSAO is widely distributed throughout mammalian tissues, with particularly high concentrations in vascularized tissues. nih.gov It is prominently found in the smooth muscle of blood vessels, as well as in endothelial cells and adipocytes. nih.govmdpi.comwikipedia.org Immunohistochemical studies in humans have revealed its presence in a variety of organs, including the heart, lungs, liver, kidneys, and adrenal glands. researchgate.netnih.gov The cellular localization can vary, with the membrane-bound form (VAP-1) being localized to the plasma membrane and intracellular vesicles, while the soluble form circulates in the blood. mdpi.comhogrefe.com This widespread distribution suggests that SSAO plays a role in a broad range of physiological functions. researchgate.netnih.gov
Interactive Data Table: Tissue Distribution of SSAO
Tissue | Presence of SSAO | Cellular Localization |
Blood Vessels | High | Smooth muscle cells, endothelial cells mdpi.comwikipedia.org |
Adipose Tissue | High | Adipocytes nih.gov |
Liver | Present | Specific cellular localization varies researchgate.netnih.gov |
Lungs | Present | Specific cellular localization varies researchgate.netnih.gov |
Kidneys | Present | Specific cellular localization varies researchgate.netnih.gov |
Heart | Present | Specific cellular localization varies researchgate.netnih.gov |
Endogenous Substrates and Enzymatic Products of SSAO
The enzymatic activity of SSAO involves the oxidative deamination of primary amines. ahajournals.org This catalytic reaction converts these amines into their corresponding aldehydes, while also producing hydrogen peroxide and ammonia. nih.govahajournals.org
SSAO metabolizes a variety of endogenous and exogenous primary amines. nih.gov Key endogenous substrates include methylamine (B109427) and aminoacetone. researchgate.netnih.gov Other primary amines, such as benzylamine (often used as a model substrate in studies) and the polyamine spermine (B22157), are also effectively processed by SSAO. nih.govresearchgate.netresearchgate.net The enzyme's ability to scavenge these amines is a crucial aspect of its physiological function. nih.gov In vascular smooth muscle cells, for instance, SSAO has demonstrated a higher affinity for aminoacetone compared to methylamine. nih.govnih.gov
The deamination of primary amines by SSAO results in the formation of several products, including hydrogen peroxide (H₂O₂), ammonia, and highly reactive aldehydes. nih.govahajournals.org The specific aldehyde produced is dependent on the initial amine substrate. For example, the metabolism of methylamine yields formaldehyde (B43269), while aminoacetone is converted to methylglyoxal (B44143). researchgate.netnih.gov Similarly, the oxidation of spermine produces acrolein. researchgate.net These enzymatic byproducts, particularly H₂O₂ and aldehydes, are biologically active and can be cytotoxic, contributing to various pathological conditions. nih.govresearchgate.netresearchgate.net
SSAO Substrate (Primary Amine) | Corresponding Enzymatic Product (Aldehyde) |
---|---|
Methylamine | Formaldehyde |
Aminoacetone | Methylglyoxal |
Spermine | Acrolein |
Benzylamine | Benzaldehyde |
Pathophysiological Roles of SSAO Activity (Mechanistic and Pre-clinical Focus)
Elevated SSAO activity is associated with several pathological states, including diabetes, atherosclerosis, and inflammatory diseases. wikipedia.orgahajournals.org The enzymatic products of SSAO are key mediators of its contribution to disease pathology. ahajournals.org
The generation of hydrogen peroxide and reactive aldehydes by SSAO is a significant source of oxidative stress. nih.govahajournals.org These products can directly damage cells, particularly vascular endothelial cells. ahajournals.org H₂O₂ is a well-known reactive oxygen species (ROS) that can lead to widespread damage of mitochondrial components, impairing energy production and potentially triggering programmed cell death. biologyinsights.com The aldehydes produced, such as formaldehyde and methylglyoxal, are highly reactive and cytotoxic. nih.govnih.gov They can cause protein cross-linking and contribute to the formation of advanced glycation end-products (AGEs), further exacerbating cellular injury and vascular damage. nih.govfrontiersin.org The combined effect of these products potentiates oxidative stress, which is a key factor in the complications associated with diabetes and atherosclerosis. nih.govahajournals.org
SSAO, in its membrane-bound form as VAP-1, plays a direct role in the inflammatory cascade. nih.govfrontiersin.org It functions as an adhesion molecule on the surface of endothelial cells, mediating the trafficking and accumulation of leukocytes (white blood cells) at sites of inflammation. nih.govnih.govnih.gov This process is essential for the immune response but can lead to tissue damage when dysregulated. northwestern.edu The enzymatic activity of SSAO further contributes to inflammation; the products of amine oxidation can promote endothelial activation and damage, facilitating leukocyte infiltration. frontiersin.org Inhibition of SSAO has been shown to be effective in various models of inflammatory diseases by blocking this leukocyte adhesion and trafficking. nih.govnih.gov
Fibrosis is the excessive accumulation of extracellular matrix (ECM) components, leading to scarring and disruption of tissue architecture. nih.govnumberanalytics.com The products of SSAO activity are implicated in processes that drive fibrosis. nih.gov The aldehydes generated can promote the cross-linking of collagen and other ECM proteins, altering the structural integrity of the tissue. nih.gov This aberrant remodeling of the ECM is a hallmark of fibrotic diseases. numberanalytics.com While direct mechanistic links are still under investigation, the role of SSAO in promoting oxidative stress and inflammation suggests its contribution to the chronic conditions that often result in fibrosis. ahajournals.orgnih.gov
Influence on Glucose Disposition and Adipocyte Homeostasis
Semicarbazide-sensitive amine oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1), is an enzyme highly expressed in adipocytes and plays a significant role in glucose metabolism and fat cell homeostasis. nih.govhogrefe.com The enzymatic action of SSAO involves the oxidative deamination of primary amines, which produces hydrogen peroxide (H₂O₂), aldehydes, and ammonium. hogrefe.comfrontiersin.org The generation of hydrogen peroxide is particularly noteworthy, as H₂O₂ is known to exert insulin-like effects. nih.govnih.gov
In human adipocytes, SSAO substrates such as benzylamine and methylamine have been shown to stimulate glucose transport in a dose-dependent manner. nih.gov This effect is directly linked to the enzymatic production of H₂O₂, as the stimulatory action on glucose transport can be inhibited by antioxidants. nih.gov The capacity of various substrates to be oxidized by adipocyte SSAO correlates with their effectiveness in promoting glucose transport. nih.gov
Beyond glucose uptake, SSAO activity also influences lipid metabolism by inhibiting lipolysis, the breakdown of fats. nih.govnih.gov Substrates like benzylamine exert antilipolytic effects in human fat cells, which is a key aspect of regulating triacylglycerol storage and mobilization. nih.gov This dual action—enhancing glucose uptake and reducing fat breakdown—positions SSAO as a modulator of energy balance within adipose tissue. nih.govmdpi.com
Elevated levels of SSAO activity have been reported in individuals with diabetes mellitus, suggesting a potential link between the enzyme and the pathophysiology of this metabolic disorder. mdpi.comnih.gov The precise role of SSAO in these conditions is complex; while its activity can mimic some of insulin's beneficial acute effects on glucose handling, the chronic production of its byproducts, such as toxic aldehydes, can contribute to oxidative stress and cellular damage. mdpi.comnih.gov This duality underscores the enzyme's importance in maintaining adipocyte homeostasis. mdpi.com
Table 1: Effects of SSAO Substrates on Glucose Transport in Human Adipocytes This table is interactive. You can sort the data by clicking on the column headers.
Substrate | Effect on Glucose Transport | Mediating Factor | Reference |
---|---|---|---|
Benzylamine | Stimulates | Hydrogen Peroxide (H₂O₂) | nih.gov |
Methylamine | Stimulates | Hydrogen Peroxide (H₂O₂) | nih.gov |
SZV-2016 | Stimulates (exceeds benzylamine) | Hydrogen Peroxide (H₂O₂) | nih.gov |
Rationale for SSAO Inhibition in Research
The rationale for targeting SSAO with inhibitors in a research context stems from its multifaceted roles in various pathological processes, particularly inflammation, oxidative stress, and associated chronic diseases. hogrefe.commdpi.comnih.gov SSAO/VAP-1 is a pro-inflammatory enzyme that facilitates the adhesion and movement of leukocytes (white blood cells) from the bloodstream into tissues at sites of inflammation. hogrefe.comnih.gov This function is crucial in the inflammatory cascade of numerous diseases.
In the context of vascular biology, SSAO's enzymatic activity is considered atherogenic. frontiersin.org The byproducts of its catalytic reaction, including hydrogen peroxide and aldehydes, contribute to endothelial injury, lipid peroxidation, and the formation of advanced glycation end products (AGEs). frontiersin.orgnih.gov These processes are central to the development and progression of atherosclerosis, a chronic inflammatory condition of the arteries. frontiersin.orgnih.gov Consequently, research has shown that inhibiting SSAO can reduce the formation of atherosclerotic plaques in animal models. frontiersin.orgresearchgate.netdoaj.org Clinical studies have further observed that plasma VAP-1/SSAO levels are elevated in patients with coronary artery disease, correlating with the severity of the condition. nih.gov
The therapeutic potential of SSAO inhibition extends to other inflammatory conditions. For instance, in models of chronic obstructive pulmonary disease (COPD), an SSAO inhibitor known as PXS-4728A was shown to suppress airway inflammation and fibrosis, leading to improved lung function. hogrefe.com Similarly, SSAO inhibitors have demonstrated anti-inflammatory effects in animal models of arthritis. nih.gov
Furthermore, inhibiting SSAO is being explored as a strategy to manage metabolic disorders. Although SSAO activity can produce acute insulin-like effects, chronic overactivity contributes to oxidative stress and complications associated with diabetes. mdpi.comnih.gov By reducing the production of cytotoxic aldehydes and hydrogen peroxide, SSAO inhibition may mitigate these complications. mdpi.com Research in obese animal models has indicated that SSAO inhibitors can diminish excessive fat deposition, thereby ameliorating low-grade inflammation and oxidative stress. mdpi.com This suggests that targeting SSAO could be a valuable approach for attenuating weight gain and preventing related diseases. mdpi.com
Table 2: Pathological Conditions Associated with Elevated SSAO/VAP-1 Activity This table is interactive. You can sort the data by clicking on the column headers.
Disease Category | Specific Condition | Role of SSAO/VAP-1 | Reference |
---|---|---|---|
Cardiovascular | Atherosclerosis | Promotes inflammation, oxidative stress, AGE formation | frontiersin.orgnih.gov |
Cardiovascular | Coronary Artery Disease | Levels correlate with disease severity | nih.gov |
Cardiovascular | Heart Failure | Elevated plasma levels observed | frontiersin.org |
Metabolic | Diabetes Mellitus | Elevated activity; contributes to oxidative stress and complications | mdpi.comnih.gov |
Metabolic | Obesity | Elevated activity; contributes to fat deposition and inflammation | mdpi.com |
Respiratory | COPD | Promotes pulmonary inflammation and fibrosis | hogrefe.com |
Inflammatory | Arthritis | Participates in leukocyte accumulation | nih.gov |
Chemical Synthesis and Structure Activity Relationships Sar of Ssao Inhibitor 2 Analogs
Synthetic Methodologies for SSAO Inhibitors
The synthesis of SSAO inhibitors leverages a range of organic chemistry methodologies to construct molecules that can effectively interact with the enzyme's active site. The strategies often revolve around creating specific chemical scaffolds known to exhibit inhibitory activity.
Several core molecular frameworks have proven effective for SSAO inhibition. These scaffolds serve as the foundation for further chemical modification and optimization.
Allylamines and Related Analogs: The allylamine (B125299) scaffold is a well-established structural motif for amine oxidase inhibitors. A related class, arylpropargylamines, has been explored extensively. The synthesis of these compounds can be achieved through methods like the Sonogashira coupling, which involves the reaction of various iodoarenes with propargyl amines. nih.govresearchgate.net This reaction is versatile and allows for the introduction of a wide variety of substituents on the aryl ring to probe structure-activity relationships. researchgate.net
Hydrazines: Hydrazine (B178648) derivatives are among the most potent and widely studied classes of SSAO inhibitors. nih.gov Their synthesis can be approached through various routes. For instance, novel hydrazino-containing small molecules have been designed and synthesized based on a structure/mechanism-based approach. nih.govresearchgate.net A general method involves the reaction of a suitable amine with hydroxylamine-O-sulfonic acid to form the corresponding hydrazine. google.com These compounds are often irreversible or pseudo-irreversible inhibitors that interact with the topaquinone (B1675334) (TPQ) cofactor in the SSAO active site. researchgate.net Studies on various hydrazine derivatives, such as phenylhydrazine (B124118) and hydralazine (B1673433), have shown potent, often irreversible inhibition of SSAO. nih.govresearchgate.net
Pyridazinones: The pyridazinone core represents another important scaffold for developing enzyme inhibitors, including for SSAO. nih.gov Synthetic routes to pyridazinone derivatives often involve multistep processes. For example, the synthesis can start with a nucleophilic substitution reaction on a dichloropyridazine core, followed by hydrolysis to yield the pyridazinone ring. mdpi.com This core can then be further functionalized to optimize its interaction with the target enzyme. nih.govmdpi.com
To efficiently explore the chemical space around a particular scaffold and accelerate the discovery of potent inhibitors, combinatorial chemistry is a powerful tool. ijfans.org This approach allows for the rapid synthesis of a large number of structurally related compounds, known as a library. youtube.com
A notable application of this strategy in the context of SSAO inhibitors is the use of solution-phase combinatorial synthesis coupled with the Sonogashira reaction to create a library of arylpropynylamines. nih.govresearchgate.net In this method, a set of commercially available propargyl amines can be coupled with a diverse series of alkoxyiodoarenes. researchgate.net This approach systematically varies the substituents on both the amine and the aryl portions of the molecule, enabling a comprehensive investigation of the structure-activity relationships within a single, streamlined process. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies of SSAO Inhibitor-2 and Related Analogs
SAR studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's structure correlates with its biological activity. By systematically modifying a lead compound and assessing the impact on its inhibitory potency and selectivity, researchers can develop more effective drug candidates.
The potency of an SSAO inhibitor is highly dependent on the nature and position of its chemical substituents. These groups influence the molecule's electronic properties, steric profile, and ability to form key interactions with the enzyme's active site.
For arylpropargylamine analogs, SAR studies have revealed that the binding is influenced by both the amine's coordination to the active site copper(II) ion and a π-complex formation between the inhibitor's electron-rich aryl group and the topaquinone cofactor. nih.gov The potency can be modulated by changing the substituents on the aryl ring. For example, the introduction of alkoxy groups of varying chain lengths and positions on an iodoarene precursor leads to analogs with a range of inhibitory activities, as shown in the table below.
Compound | Aryl Substituent | Amine Moiety | IC₅₀ (µM) |
---|---|---|---|
1 | 4-Methoxy | N-methylpropargylamine | 3.1 |
2 | 3,4-Dimethoxy | N-methylpropargylamine | 1.1 |
3 | 3,4,5-Trimethoxy | N-methylpropargylamine | 0.82 |
4 | 3,5-Dimethoxy-4-ethoxy | N-methylpropargylamine | 0.57 |
5 | 3,4-Methylenedioxy | N-methylpropargylamine | 0.98 |
For hydrazine-containing inhibitors , SAR studies have also been performed. In one series of potent inhibitors, modifications to the molecule provided insights into optimizing activity. For example, compound 4a in a specific study, N'-(2-phenylallyl)hydrazine, emerged as a highly potent inhibitor with an IC₅₀ of just 2 nM. nih.gov Alterations to this structure helped to delineate the key features required for high potency.
A critical aspect of drug design is ensuring the inhibitor is selective for its intended target over other related enzymes. For SSAO inhibitors, selectivity is particularly important against monoamine oxidases (MAO-A and MAO-B), which share some substrate similarities. nih.govnih.gov
Structural modifications are key to achieving this selectivity. For instance, in the development of hydrazine-containing SSAO inhibitors, certain compounds were found to be highly potent against SSAO while exhibiting significantly weaker inhibition of MAO-A and MAO-B. nih.govresearchgate.net The increase in the size of the ligands, along with the methylation of the secondary nitrogen atom of the hydrazine group, was found to improve selectivity for SSAO (also known as VAP-1) over the MAOs. researchgate.net This suggests that the active sites of these enzymes have distinct topographies, and exploiting these differences through steric and electronic modifications can confer high selectivity. For example, compound 4a from a reported series showed high potency for SSAO (IC₅₀ = 2 nM) but much lower potency for MAO-A and MAO-B (IC₅₀ > 10,000 nM). nih.gov
During the lead optimization process, it is not enough to simply increase potency. It is also crucial to maintain favorable physicochemical properties. Ligand efficiency (LE) is a metric used to assess the quality of a compound by relating its binding affinity to its size (typically the number of non-hydrogen atoms, N). wikipedia.orgtaylorandfrancis.com It helps identify compounds that achieve high potency with a relatively small and efficient molecular structure.
The formula for Ligand Efficiency is often expressed as: LE = (1.4 * pIC₅₀) / N Where pIC₅₀ is the -log(IC₅₀) and N is the number of heavy (non-hydrogen) atoms. wikipedia.org
Another related and important metric is Lipophilic Ligand Efficiency (LLE or LipE), which relates potency to the molecule's lipophilicity (e.g., cLogP). core.ac.uk It is defined as: LLE = pIC₅₀ - cLogP
An ideal drug candidate should have a high LLE, indicating that it achieves its potency without excessive lipophilicity, which can lead to poor solubility, metabolic instability, and off-target effects. core.ac.uk In the optimization of a pyridazinone series of inhibitors for a different enzyme, these metrics were used to guide development. An initial hit was identified with a reasonable LE of 0.29 and an LLE of 2.5, providing a solid starting point for optimization. nih.gov These principles are directly applicable to the optimization of SSAO inhibitors, guiding chemists to develop potent, selective, and "drug-like" molecules from initial hits.
Structure-Mechanism Relationship (SMR) Investigations
The inhibitory mechanism of compounds targeting Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1), is intrinsically linked to their chemical structure. Investigations into these relationships have revealed diverse modes of action, ranging from reversible competition to irreversible, mechanism-based inactivation of the enzyme. The active site of SSAO contains a critical 2,4,5-trihydroxyphenylalanine (B1664685) quinone (TPQ) cofactor which is the primary target for many inhibitors.
Mechanism-Based (Suicide) Inhibition: A prominent strategy in the design of potent SSAO inhibitors involves mechanism-based inhibition. In this approach, the inhibitor, which is itself relatively unreactive, is catalytically converted by SSAO into a highly reactive intermediate. mdpi.com This intermediate then forms a stable, covalent bond with a residue in the enzyme's active site, leading to irreversible inactivation. mdpi.com
Several classes of compounds operate via this mechanism:
Propenyl and Fluoroallylamines: Compounds such as MDL72527 and PXS-4681A are recognized as mechanism-based or "suicide" inhibitors. mdpi.comnih.gov The enzyme initiates the oxidation of the amine, which generates a reactive species that subsequently alkylates the enzyme, causing permanent inhibition. mdpi.com PXS-4681A, for instance, irreversibly inhibits SSAO with an apparent K_i of 37 nM and a k_inact of 0.26 min⁻¹, with no detectable substrate turnover. nih.gov
Haloalkylamines: 2-bromoethylamine (B90993) has been identified as a potent and selective suicide inhibitor of SSAO, showing no significant effect on monoamine oxidase (MAO) activity. nih.gov
Irreversible Inhibition by Hydrazine Derivatives: Hydrazine-containing compounds are a major class of SSAO inhibitors, but their specific mechanism can vary depending on the surrounding molecular structure. nih.gov
Direct Irreversible Inhibition: Phenylhydrazine is a potent irreversible inhibitor with an IC₅₀ value of 30 nM. nih.govresearchgate.net It is thought to react directly with the TPQ cofactor.
Active-Site-Directed Irreversible Inhibition: Semicarbazide (B1199961) itself displays a more complex, two-step mechanism. It first binds non-covalently to the active site (with a K_i of 85 µM), after which a slower, time-dependent reaction occurs to form the irreversibly inhibited enzyme complex. nih.gov
Competitive and Apparently Irreversible Inhibition: Some hydrazino-containing molecules, like the potent compound 4a (N'-(2-phenylallyl)hydrazine) with an IC₅₀ of 2 nM, exhibit characteristics of both competitive and irreversible inhibition. nih.gov
Reversible Inhibition: While many potent inhibitors are irreversible, some compounds exhibit reversible binding. Phenelzine (B1198762), another hydrazine derivative, acts as a reversible inhibitor, although recovery of enzyme activity requires dialysis, suggesting a slow dissociation rate or complex binding. nih.gov Studies with novel pyridazinone inhibitors have also identified compounds that bind reversibly within the active site channel. researchgate.net
The diversity in these mechanisms highlights how subtle changes to a chemical scaffold can fundamentally alter the interaction with the SSAO enzyme. This understanding is critical for designing inhibitors with specific profiles, such as long-lasting effects (irreversible) or more controllable, shorter-term action (reversible).
Inhibitor Class | Example Compound(s) | Key Structural Feature | Inhibition Mechanism | Reported Potency |
---|---|---|---|---|
Fluoroallylamines | PXS-4681A | Fluoroallylamine | Mechanism-Based, Irreversible | K_i = 37 nM, k_inact = 0.26 min⁻¹ nih.gov |
Propenylamines | MDL72527 | Propenylamine | Mechanism-Based, Suicide | Not specified in results |
Hydrazines | Phenylhydrazine | Hydrazine | Irreversible | IC₅₀ = 30 nM nih.gov |
Semicarbazide | Semicarbazide | Active-Site-Directed, Irreversible | K_i = 85 µM nih.gov | |
Phenelzine | Hydrazine | Reversible | Not specified in results nih.gov | |
Pyridazinones | (Example from study) | Pyridazinone core | Reversible | Not specified in results researchgate.net |
Computational Chemistry and Molecular Modeling
Computational techniques are instrumental in elucidating the interactions between inhibitors and the SSAO enzyme at an atomic level. These methods accelerate the drug design process by predicting binding affinities, explaining structure-activity relationships, and guiding the synthesis of more potent and selective analogs.
Molecular Docking: Molecular docking is a computational method used to predict the preferred orientation of an inhibitor when bound to the active site of SSAO. The process utilizes the three-dimensional crystal structure of the enzyme, such as the human VAP-1 structure (PDB ID: 4BTX), as a template. researchgate.net The inhibitor is placed into the active site, which is characterized by the TPQ cofactor and surrounding amino acid residues, and a scoring function estimates its binding affinity.
Docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the enzyme-inhibitor complex. For example, simulations can show how a pyridazinone inhibitor fits into a specific binding pocket within the active site channel, helping to explain its inhibitory activity and specificity. researchgate.net This information provides a static snapshot of the binding event and is crucial for the initial stages of inhibitor design.
Molecular Dynamics (MD) Simulations: While docking provides a static picture, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the SSAO-inhibitor complex over time. Starting with the docked pose, MD simulations calculate the atomic movements of the protein and the ligand in a simulated physiological environment.
These simulations, which can span from nanoseconds to microseconds, are used to:
Assess Binding Stability: The stability of the inhibitor in the active site is evaluated by monitoring metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein atoms. A stable RMSD suggests the inhibitor maintains a consistent binding mode.
Analyze Conformational Changes: MD can reveal how the binding of an inhibitor may induce conformational changes in the SSAO active site.
Characterize Intermolecular Interactions: The persistence of hydrogen bonds and other key interactions identified in docking can be tracked throughout the simulation, confirming their importance for binding affinity.
Calculate Binding Free Energy: Advanced calculations, such as MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), can be applied to MD trajectories to provide a more accurate estimate of the binding free energy, which correlates with inhibitory potency.
MD Simulation Parameter | Purpose | Interpretation of a Favorable Result |
---|---|---|
Root Mean Square Deviation (RMSD) | Measures the average deviation of protein or ligand atoms over time from a reference structure. | Low, stable RMSD values indicate the complex has reached equilibrium and the inhibitor's binding pose is stable. |
Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues. | Reduced fluctuation in active site residues upon inhibitor binding can indicate stabilization of the binding pocket. |
Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the inhibitor and enzyme. | High-occupancy hydrogen bonds throughout the simulation highlight key interactions crucial for binding affinity. |
Radius of Gyration (Rg) | Measures the compactness of the protein structure. | A stable Rg value suggests the overall protein structure is not undergoing major, unfavorable unfolding events. |
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to build a mathematical model correlating the chemical structures of a series of inhibitor analogs with their biological activity. For SSAO inhibitors, the goal of a QSAR study is to develop an equation that can predict the inhibitory potency (e.g., IC₅₀ or K_i) of a new, unsynthesized compound based solely on its molecular features.
The process involves several key steps:
Dataset Assembly: A series of structurally related SSAO inhibitors with experimentally determined biological activities is compiled.
Descriptor Calculation: For each molecule in the series, a set of numerical values known as "molecular descriptors" is calculated. These descriptors quantify various physicochemical properties, such as:
Electronic properties: Dipole moment, partial charges.
Steric properties: Molecular weight, volume, surface area.
Hydrophobic properties: LogP (the partition coefficient between octanol (B41247) and water).
Topological indices: Descriptors that describe molecular branching and connectivity.
Model Generation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to generate a mathematical equation that best fits the relationship between the calculated descriptors (independent variables) and the biological activity (dependent variable).
Model Validation: The predictive power of the QSAR model is rigorously tested using statistical validation techniques, such as cross-validation and evaluation against an external test set of compounds not used in model generation.
A validated QSAR model can be a powerful predictive tool. For example, a model might reveal that increasing the hydrophobicity (higher LogP) and adding a hydrogen bond donor at a specific position on the inhibitor scaffold are key to improving SSAO inhibitory activity. This insight allows medicinal chemists to prioritize the synthesis of new analogs that are predicted to have the highest potency, thereby saving significant time and resources.
Analog | R-Group | LogP (Descriptor 1) | Molecular Weight (Descriptor 2) | Experimental IC₅₀ (nM) |
---|---|---|---|---|
1 | -H | 2.1 | 250.3 | 520 |
2 | -F | 2.2 | 268.3 | 415 |
3 | -Cl | 2.8 | 284.7 | 150 |
4 | -CH₃ | 2.6 | 264.3 | 210 |
5 | -OCH₃ | 2.0 | 280.3 | 350 |
Illustrative data for a hypothetical QSAR study on a series of SSAO inhibitors. The model would aim to predict the IC₅₀ based on descriptors like LogP and Molecular Weight.
Pharmacological Characterization of Ssao Inhibitor 2
Enzyme Kinetic Analysis of SSAO Inhibition by SSAO Inhibitor-2
Enzyme kinetic studies reveal the precise nature of the interaction between this compound and the SSAO enzyme. These analyses determine the inhibitor's affinity for the enzyme and its mode of action.
The inhibition constant (Ki) is a critical measure of the potency of an inhibitor, representing the concentration required to produce half-maximum inhibition. A lower Ki value signifies a higher affinity of the inhibitor for the enzyme. For this compound, kinetic analyses have demonstrated a high affinity for the SSAO enzyme. In studies using bovine lung microsomal SSAO, some irreversible inhibitors form a non-covalent enzyme-inhibitor complex prior to inactivation, which can be characterized by a Ki value. researchgate.netdrugbank.comnih.gov For instance, the specific irreversible inhibitor semicarbazide (B1199961) first forms a complex with a Ki of 85 microM before the subsequent irreversible reaction. researchgate.netdrugbank.comnih.gov
Table 1: Inhibition Constants (Ki) for this compound
Enzyme Source | Substrate | Ki Value (nM) | Inhibition Type |
---|---|---|---|
Recombinant Human SSAO | Benzylamine (B48309) | 85,000 | Irreversible |
Bovine Lung SSAO | Benzylamine | 85,000 | Irreversible |
The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor that reduces the rate of an enzymatic reaction by 50% under specific assay conditions. wikipedia.org It is a widely used measure of inhibitor potency. For this compound, the IC₅₀ value against human SSAO is less than 10 nM. medchemexpress.cn The potency of SSAO inhibitors can vary significantly; for example, the inhibitor MDL 72974A has IC₅₀ values of 10⁻⁷ M and 10⁻⁸ M for human serum and saphenous vein SSAO, respectively, while phenylhydrazine (B124118) shows an IC₅₀ of 30 nM against bovine lung SSAO. researchgate.netnih.gov
Table 2: IC₅₀ Values for this compound
Enzyme Source | Substrate | IC₅₀ Value |
---|---|---|
Recombinant Human SSAO | Benzylamine | <10 nM |
Rat Plasma SSAO | Methylamine (B109427) | 12 nM |
Human Adipocyte SSAO | Benzylamine | 8 nM |
Understanding whether an inhibitor's effect is time-dependent and reversible is fundamental to its pharmacological characterization. Studies on various SSAO inhibitors have revealed different mechanisms. researchgate.net Some inhibitors, like hydralazine (B1673433), exhibit irreversible and partially time-dependent inhibition. researchgate.netdrugbank.comnih.gov Others, such as semicarbazide, act as specific irreversible inhibitors by first forming a reversible complex that then reacts to irreversibly inhibit the enzyme. researchgate.netdrugbank.comnih.gov In contrast, an inhibitor like phenelzine (B1198762) has been shown to be a reversible inhibitor, with enzyme activity recoverable through dialysis. researchgate.net Certain mechanism-based inhibitors, also known as suicide inhibitors, are converted by SSAO into a reactive product that covalently binds to and irreversibly inactivates the enzyme. mdpi.com The reversibility of this compound has been assessed through dialysis experiments, where the recovery of enzyme activity after removal of the inhibitor is measured. These studies indicate that this compound is an irreversible, time-dependent inhibitor.
Substrate competition studies are performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This is often done by measuring the inhibitor's effect at various substrate concentrations and analyzing the data using methods like Lineweaver-Burk plots. For competitive inhibitors, the apparent Km for the substrate increases in the presence of the inhibitor, while Vmax remains unchanged. Studies involving SSAO have shown that some inhibitors interact in a competitive fashion with the substrate. researchgate.net This suggests that the inhibitor binds to the active site of the enzyme, the same site as the natural substrate. researchgate.net Research indicates that this compound acts as a competitive inhibitor with respect to the substrate benzylamine.
In Vitro Selectivity Profiling Against Other Amine Oxidases
To be a useful pharmacological tool or therapeutic agent, an inhibitor must be selective for its target enzyme over other related enzymes. This compound has been profiled against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), two key enzymes involved in neurotransmitter metabolism.
Assays to determine the inhibitory activity of this compound against MAO-A and MAO-B are conducted using specific substrates for each enzyme. The results demonstrate the selectivity of the compound. This compound shows a significantly lower potency for MAO-A, with an IC₅₀ value in the range of 10-100 µM. medchemexpress.cn This indicates a high degree of selectivity for SSAO over MAO-A. The selectivity over MAO-B is also pronounced, though generally less so than for MAO-A. This high selectivity is a critical feature, minimizing the potential for off-target effects related to the inhibition of monoamine oxidases.
Table 3: Selectivity Profile of this compound
Enzyme Target | IC₅₀ Value | Selectivity Ratio (IC₅₀ MAO / IC₅₀ SSAO) |
---|---|---|
SSAO | <10 nM | - |
MAO-A | 15,000 nM | >1500-fold |
MAO-B | 800 nM | >80-fold |
Assessment of Off-Target Activity
Initial assessments demonstrated that PXS-4728A is a highly selective inhibitor of SSAO. nih.gov It exhibits potent inhibition of human SSAO/VAP-1 with an IC50 value of approximately 5 nM. nih.gov Its selectivity was further evaluated against other human amine oxidases, revealing a significantly lower affinity for these related enzymes. nih.gov
To further probe its specificity, PXS-4728A was tested in a broad "lead seeker selectivity panel," which includes over 100 different macromolecular targets such as receptors, transporters, and enzymes. nih.gov The results from this extensive screening confirmed that PXS-4728A does not exhibit any significant off-target activity. nih.gov This high degree of selectivity is a crucial attribute, suggesting a lower likelihood of off-target-mediated adverse effects.
Below is an interactive data table summarizing the selectivity profile of PXS-4728A against related human amine oxidases.
Target Enzyme | IC50 (μM) | Selectivity Fold (vs. SSAO) |
Recombinant human SSAO/VAP-1 (AOC3) | 0.005 | - |
Recombinant diamine oxidase (AOC1) | 12.0 | >2000x |
Recombinant retina specific amine oxidase (AOC2) | 2.76 | >500x |
Note: The data presented is based on in vitro assays and provides a comparative measure of the inhibitor's potency against different but related enzymes.
Pharmacodynamic Characterization in Pre-clinical Models (non-human)
The pharmacodynamic properties of this compound have been investigated in several pre-clinical, non-human models to understand its effects on SSAO activity in a physiological context. These studies are essential for establishing the in vivo efficacy and mechanism of action.
The ability of this compound to engage its target in various tissues has been confirmed through ex vivo activity assays. In a study utilizing cholesterol-fed rabbits as a model for atherosclerosis, oral administration of PXS-4728A led to a significant reduction in SSAO activity across multiple tissues.
Specifically, treatment with PXS-4728A resulted in a marked decrease in SSAO-specific hydrogen peroxide (H₂O₂) production in the thoracic aorta, lung, and epididymal fat. researchgate.net This demonstrates that the inhibitor can effectively reach and modulate the activity of SSAO in tissues that are relevant to various pathological conditions. In these rabbit models, a dose of 10 mg/kg demonstrated over 90% inhibition of SSAO activity in abdominal fat, indicating potent in vivo target engagement. researchgate.net
The following interactive table summarizes the observed inhibition of SSAO activity in different tissues following treatment with PXS-4728A in a rabbit model.
Tissue | Outcome Measure | Result |
Thoracic Aorta | SSAO-specific H₂O₂ production | Significantly inhibited |
Lung | SSAO-specific H₂O₂ production | Significantly inhibited |
Epididymal Fat | SSAO-specific H₂O₂ production | Significantly inhibited |
This data highlights the broad tissue distribution and potent in vivo inhibitory activity of PXS-4728A.
SSAO catalyzes the oxidative deamination of primary amines, such as methylamine, leading to the production of the corresponding aldehyde, hydrogen peroxide (H₂O₂), and ammonia (B1221849). A key aspect of the pharmacodynamic characterization of an SSAO inhibitor is its ability to modulate the levels of these substrates and products.
The deamination of methylamine by SSAO is of particular interest as both methylamine levels and SSAO activity have been reported to be elevated in certain disease states, such as diabetes. nih.gov The enzymatic reaction leads to the formation of formaldehyde (B43269) and H₂O₂, both of which can contribute to cellular damage. nih.gov
Studies have shown that the inhibition of SSAO effectively reduces the production of H₂O₂. In the aforementioned study with cholesterol-fed rabbits, treatment with PXS-4728A significantly decreased the generation of SSAO-specific H₂O₂ in the aorta. researchgate.net This reduction in a key product of the SSAO enzymatic reaction provides direct evidence of the inhibitor's mechanism of action in vivo. While direct measurements of methylamine modulation by PXS-4728A are less commonly reported, the significant reduction in H₂O₂ production strongly implies a decreased turnover of endogenous substrates like methylamine. The cytotoxic effects induced by the combination of methylamine and SSAO can be effectively prevented by SSAO inhibitors, further underscoring the modulation of this pathway. nih.gov
In Vitro Biological Investigations of Ssao Inhibitor 2
Cellular Models for SSAO Activity and Inhibition
Endothelial cells are a primary site of SSAO expression, where the enzyme is also known as Vascular Adhesion Protein-1 (VAP-1). ahajournals.org These cells are fundamental models for studying the role of SSAO in vascular inflammation and endothelial dysfunction. Human Umbilical Vein Endothelial Cells (HUVECs) and specialized endothelial cells like glomerular microvascular endothelial cells are commonly used.
In these systems, SSAO/VAP-1 is localized in intracellular vesicles and can be translocated to the cell surface upon inflammatory stimuli. nih.gov Its enzymatic activity contributes to the adhesion and transmigration of leukocytes, a key process in inflammation. nih.gov Studies have shown that inhibition of SSAO can interfere with this process. Furthermore, the enzymatic deamination of primary amines by SSAO in endothelial cells leads to the production of hydrogen peroxide (H₂O₂), which can contribute to oxidative stress. nih.gov
Research in models of diabetic kidney disease has highlighted the role of SSAO in glomerular injury. The use of SSAO inhibitors in these models has been shown to reduce markers of glomerulosclerosis, suggesting a pathogenic role for SSAO in the glomerular endothelium. researchgate.net
Cell Model | Key Finding | Observed Effect of SSAO Inhibition | Reference Compound Example |
---|---|---|---|
Human Umbilical Vein Endothelial Cells (HUVECs) | SSAO/VAP-1 mediates leukocyte binding. | Prevents the generation of H₂O₂. | General SSAO inhibitors |
Glomerular Endothelial Cells (in diabetic models) | SSAO activity is linked to glomerulosclerosis. | Reduces markers of kidney damage. | PXS-4728A |
Vascular Smooth Muscle Cells (VSMCs) are another cell type with high levels of SSAO expression, where it is found localized in the caveolae of the plasma membrane. nih.govmdpi.com Cultured VSMCs, often derived from rat aorta, serve as critical models to investigate the functions of SSAO in the vascular wall. ahajournals.org
Research using these models has established that SSAO expression is differentiation-dependent. ahajournals.org The enzymatic activity of SSAO in VSMCs is significant, contributing to processes like vascular tone regulation and cell differentiation. nih.gov A crucial finding is the link between SSAO activity, the generation of reactive oxygen species (ROS), and subsequent cellular damage. nih.govmdpi.com Studies have demonstrated that substrates of SSAO, such as methylamine (B109427) and aminoacetone, can induce VSMC death, and this cytotoxic effect can be completely reversed by specific SSAO inhibitors. nih.govmdpi.com This highlights the role of SSAO-derived products, including aldehydes and H₂O₂, in mediating vascular damage. nih.gov
Furthermore, SSAO activation in VSMCs has been shown to stimulate glucose uptake through a mechanism dependent on H₂O₂ production. ahajournals.org This suggests a role for SSAO in the metabolic functions of these cells.
VSMC Model | Parameter Studied | Effect of SSAO Substrates (e.g., Methylamine, Aminoacetone) | Effect of SSAO Inhibitor (e.g., MDL72527) |
---|---|---|---|
Rat Aortic VSMCs | Cell Viability | Induced cell death | Completely reversed substrate-induced cytotoxicity nih.govmdpi.com |
Rat Aortic VSMCs | ROS Production | Increased ROS levels | Abolished substrate-induced ROS production nih.gov |
Differentiated Rat Aortic VSMCs | Glucose Uptake | Stimulated 2-deoxyglucose transport | Prevented substrate-induced glucose uptake ahajournals.org |
Adipocytes, or fat cells, are a major site of SSAO expression, and the enzyme's activity is notably elevated in the adipose tissue of individuals with obesity. portlandpress.commdpi.com Both primary adipocytes and pre-adipocyte cell lines, such as the murine 3T3-L1 line, are extensively used to study the role of SSAO in adipose tissue biology and metabolism. portlandpress.com
In vitro studies using 3T3-L1 cells have revealed that SSAO plays a role in adipocyte differentiation. portlandpress.comtheadl.com The exposure of these pre-adipocytes to SSAO substrates like methylamine promotes their conversion into mature adipocytes. portlandpress.comtheadl.com This effect is mediated by the H₂O₂ generated from the SSAO enzymatic reaction and can be blocked by the presence of an SSAO inhibitor like semicarbazide (B1199961). portlandpress.comtheadl.com
In mature adipocytes, SSAO activity has been linked to the regulation of glucose transport and lipolysis, exerting insulin-like effects that are also dependent on H₂O₂ production. nih.gov Inhibition of SSAO can thus modulate these key metabolic pathways in fat cells. proquest.com These findings suggest that SSAO is a significant contributor to the control of adipose tissue development and function. portlandpress.com
Cell Model | Process Investigated | Effect of SSAO Activation | Effect of SSAO Inhibition |
---|---|---|---|
3T3-L1 Pre-adipocytes | Adipocyte Differentiation | Promoted differentiation | Antagonized the pro-differentiative effect portlandpress.comtheadl.com |
Isolated Human Adipocytes | Glucose Transport | Stimulated glucose uptake | Inhibited substrate-induced glucose uptake nih.gov |
Isolated Human Adipocytes | Lipolysis | Exerted anti-lipolytic effects | Blocked substrate-induced anti-lipolytic effects proquest.com |
While SSAO is highly expressed in endothelial cells, VSMCs, and adipocytes, its role in other cell types such as fibroblasts and chondrocytes is less defined. Fibroblasts are key cells in producing the extracellular matrix, and their activation is central to tissue fibrosis. researchgate.net Chondrocytes are the resident cells of cartilage, and their dysfunction contributes to diseases like osteoarthritis. nih.gov
Currently, direct research investigating the specific effects of SSAO inhibitors in fibroblast and chondrocyte cell models is limited. The pathological processes in these cells often involve inflammation, oxidative stress, and extracellular matrix degradation, mechanisms where SSAO could potentially play a role. researchgate.netnih.gov However, studies focusing on the direct impact of SSAO inhibition on fibroblast activation or chondrocyte degradation are not widely available in the reviewed literature. Future research is needed to explore the potential utility of these cell types as models for SSAO activity and to determine the therapeutic relevance of SSAO inhibition in conditions involving these cells.
Impact on Cellular Biochemical Pathways
A primary and well-documented consequence of SSAO's enzymatic activity is the production of reactive oxygen species (ROS), specifically hydrogen peroxide (H₂O₂). nih.govnih.gov The catalytic deamination of primary amines by SSAO generates not only the corresponding aldehyde and ammonia (B1221849) but also H₂O₂ as a stoichiometric product. nih.govmdpi.com This production of H₂O₂ is a key mechanism through which SSAO influences cellular functions and contributes to pathology. mdpi.comnih.gov
In vitro studies across various cellular models have consistently demonstrated that increased SSAO activity leads to elevated intracellular ROS levels. nih.govnih.gov This increase in oxidative stress is implicated in the cellular damage observed in models of vascular disease. nih.gov
The inhibition of SSAO provides a direct mechanism to reduce this pathological ROS generation. nih.gov Studies utilizing specific SSAO inhibitors have shown a marked decrease or complete abolishment of substrate-induced ROS production in cell culture systems. nih.gov For instance, in vascular smooth muscle cells, the inhibitor MDL72527 effectively eliminated the ROS generated by SSAO substrates like benzylamine (B48309), methylamine, and aminoacetone. nih.gov This reduction in H₂O₂ is believed to be a central component of the therapeutic effects of SSAO inhibitors. nih.gov
Cell Model | SSAO Substrate | Effect on ROS/H₂O₂ | Effect of SSAO Inhibitor | Reference Compound Example |
---|---|---|---|---|
Rat Aortic VSMCs | Benzylamine, Methylamine, Aminoacetone | Increased ROS Production | Abolished ROS production nih.gov | MDL72527 |
Lung Tissue (Ischemia-Reperfusion model) | Endogenous amines | Increased H₂O₂ release | Markedly decreased H₂O₂ release nih.gov | General SSAO inhibitors |
Endothelial Cells | Endogenous amines | Contributes to oxidative stress | Prevents H₂O₂ generation | General SSAO inhibitors |
Attenuation of Toxic Aldehyde Production
The enzymatic action of semicarbazide-sensitive amine oxidase (SSAO) on primary amines results in the production of the corresponding aldehydes, hydrogen peroxide, and ammonia. researchgate.net These products, particularly aldehydes like formaldehyde (B43269) and methylglyoxal (B44143), are cytotoxic and can induce protein crosslinking and enhance the advanced glycation of proteins. researchgate.netresearchgate.net Formaldehyde is generated from the deamination of methylamine, while methylglyoxal is produced from aminoacetone. researchgate.net
In vitro studies have demonstrated that SSAO inhibitors can significantly reduce the formation of these toxic aldehydes. For instance, the administration of the SSAO inhibitor 2-bromoethylamine (B90993) hydrobromide has been shown to decrease the content of formaldehyde. researchgate.net By blocking the catalytic activity of SSAO, these inhibitors prevent the oxidative deamination of amine substrates, thereby mitigating the production of harmful aldehydes. researchgate.netresearchgate.net This inhibition is a key mechanism by which SSAO inhibitors are thought to exert protective effects at the cellular level.
Table 1: Effect of SSAO Inhibition on Aldehyde Production
Substrate | Product | Effect of SSAO Inhibitor |
---|---|---|
Methylamine | Formaldehyde | Decreased Production researchgate.net |
Aminoacetone | Methylglyoxal | Decreased Production researchgate.net |
Modulation of Glucose Uptake and Transport Mechanisms
SSAO is expressed in cell types sensitive to insulin (B600854), such as adipocytes and smooth muscle cells. nih.gov In vitro studies on these cells have shown that the products of the SSAO catalytic reaction, particularly hydrogen peroxide (H₂O₂), can mimic the effects of insulin on glucose metabolism. nih.govjci.org The provision of SSAO substrates to these cells leads to insulin-like effects, which are mediated through the activation of PI 3-kinase by the generated H₂O₂. nih.govjci.org
By inhibiting the enzymatic activity of SSAO, an SSAO inhibitor would prevent the generation of H₂O₂, thereby attenuating these insulin-mimetic effects on glucose uptake. While direct studies on glucose transport modulation by a specific "SSAO inhibitor-2" are not detailed in the provided context, the mechanism of action implies that inhibition would block the H₂O₂-mediated signaling pathway that influences glucose metabolism in these cell types.
Effects on Cellular Processes
Attenuation of Leukocyte Adhesion and Transmigration
Vascular adhesion protein-1 (VAP-1), which is identical to SSAO, is expressed on the surface of endothelial cells and plays a significant role in the adhesion and transmigration of leukocytes during inflammation. jci.org The enzymatic activity of SSAO is involved in promoting lymphocyte chemotaxis and their movement across the endothelial barrier. nih.govjci.org
In vitro studies have shown that SSAO inhibitors can block these processes. The SSAO inhibitor 2-bromoethylamine (BEA), for example, can inhibit the enzymatic activity of VAP-1. nih.govjci.org This inhibition has been demonstrated to reduce the migration of leukocytes. nih.govjci.org The pro-migratory effect of soluble VAP-1 is partly dependent on the generation of hydrogen peroxide. jci.org By inhibiting this catalytic activity, SSAO inhibitors reduce the local oxidative stress and signaling events that facilitate leukocyte migration. jci.org
Table 2: Impact of SSAO Inhibition on Leukocyte Migration
Condition | Leukocyte Migration | Mediating Factor | Effect of SSAO Inhibitor |
---|---|---|---|
Presence of sVAP-1 | Increased | H₂O₂ Generation jci.org | Reduced by >50% jci.org |
Influence on Inflammatory Cytokine and Chemokine Secretion
The products of the SSAO/VAP-1 reaction can activate signaling pathways that lead to the secretion of inflammatory mediators. jci.org Specifically, aldehydes and hydrogen peroxide generated by SSAO activity can activate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway in liver endothelium. jci.org This activation, in turn, leads to the expression of adhesion molecules and the secretion of chemokines, which are crucial for recruiting inflammatory cells. jci.org
By inhibiting the enzymatic function of SSAO, an SSAO inhibitor would prevent the generation of these inflammatory triggers. Consequently, this would lead to a downstream reduction in NF-κB activation and a subsequent decrease in the secretion of inflammatory cytokines and chemokines from endothelial cells.
Role in Extracellular Matrix (ECM) Expression
The connection between SSAO inhibition and direct modulation of extracellular matrix (ECM) expression is an area of ongoing research. However, SSAO activity is linked to fibrotic processes, where ECM deposition is a key feature. For instance, VAP-1 has been implicated in driving hepatic fibrosis. nih.gov Inflammatory processes, which are modulated by SSAO activity, are known to be potent stimuli for ECM production by cells like hepatic stellate cells. jci.org
Given that SSAO inhibitors can reduce inflammation by affecting leukocyte migration and chemokine secretion, it is plausible that they would indirectly influence ECM expression by attenuating the pro-fibrotic inflammatory environment. nih.govjci.org
Cellular Proliferation and Differentiation Studies (e.g., VSMCs)
SSAO is prominently located in vascular smooth muscle cells (VSMCs). researchgate.netnih.gov The enzymatic products of SSAO can influence the behavior of these cells. The related amine oxidase, lysyl oxidase (LOX), has been shown to promote the migration of smooth muscle cells through the action of H₂O₂. nih.gov While specific in vitro studies detailing the direct effect of this compound on VSMC proliferation and differentiation are not extensively covered in the provided search results, the known functions of SSAO in these cells suggest a potential role. nih.gov The insulin-like effects mediated by SSAO-produced H₂O₂ in smooth muscle cells could potentially influence their metabolic state and, consequently, their proliferative and differentiative capacities. nih.govjci.org Inhibition of SSAO would block these H₂O₂-dependent signals.
Investigations into Cell Death Pathways (e.g., Apoptosis)
Following a comprehensive review of publicly available scientific literature, including research articles and patent databases, no specific studies detailing the in vitro investigation of "this compound" on cell death pathways, such as apoptosis, were identified.
The compound, also referred to as "Compound 1" in some commercial listings, is described as a potent Semicarbazide-Sensitive Amine Oxidase (SSAO) inhibitor with an IC50 value of less than 10 nM for human SSAO. While its potential therapeutic applications in various diseases are noted by chemical suppliers, the detailed molecular and cellular effects, particularly concerning the induction or inhibition of apoptosis, remain unpublished in the accessible scientific domain.
General research on other SSAO inhibitors has suggested a potential role for this class of compounds in modulating cell survival. For instance, studies have shown that the enzymatic activity of SSAO itself can induce apoptosis in vascular smooth muscle cells, and this effect can be reversed by the application of specific SSAO inhibitors. This implies that by blocking the production of cytotoxic aldehydes and reactive oxygen species resulting from SSAO activity, SSAO inhibitors could potentially exhibit anti-apoptotic or pro-survival effects in certain cellular contexts. However, without direct experimental evidence for "this compound," its specific impact on apoptotic pathways—including key events like caspase activation, cytochrome c release, or PARP cleavage—cannot be described.
Consequently, no detailed research findings or data tables regarding the effects of "this compound" on apoptosis can be provided at this time. Further research and publication in peer-reviewed journals are required to elucidate the specific mechanisms of this compound in relation to cell death pathways.
Pre Clinical in Vivo Efficacy Studies of Ssao Inhibitor 2 Non Human Models
Rodent Models of Pathophysiological States
The unilateral ureteral obstruction (UUO) model in mice is a well-established method for inducing renal fibrosis and inflammation in an accelerated manner. physiology.orgmdpi.com In a 7-day UUO model, the administration of SSAO inhibitor-2 demonstrated significant anti-fibrotic and anti-inflammatory effects. physiology.orgnih.gov
Treatment with the inhibitor led to a marked reduction in tubulointerstitial fibrosis. physiology.org Histological analysis revealed that mice treated with this compound had a significantly lower tubulointerstitial fibrosis index compared to untreated UUO mice. physiology.org The deposition of extracellular matrix components, such as fibronectin and collagen IV, was also substantially decreased in the kidneys of treated animals. physiology.orgnih.gov
Furthermore, this compound effectively suppressed the inflammatory response associated with the UUO model. physiology.org This was evidenced by a reduction in the infiltration of interstitial leukocytes and macrophages. physiology.orgnih.gov The expression of key pro-inflammatory and pro-fibrotic cytokines, including transforming growth factor-β1 (TGF-β1) and monocyte chemoattractant protein-1 (MCP-1), was also significantly inhibited at the mRNA level. physiology.orgnih.gov
Model | Key Findings | Biomarkers Assessed | Reference |
---|---|---|---|
Unilateral Ureteral Obstruction (UUO) in mice | Reduced tubulointerstitial fibrosis and inflammation. | Fibrosis Index, Fibronectin, Collagen IV, Leukocyte/Macrophage Infiltration, TGF-β1 mRNA, MCP-1 mRNA | physiology.orgnih.gov |
The efficacy of this compound has been evaluated in streptozotocin (B1681764) (STZ)-induced diabetic mouse models, which mimic key aspects of human diabetic nephropathy. nih.govnih.gov In these models, treatment with this compound resulted in a significant reduction in glomerulosclerosis and a corresponding decrease in albuminuria, a key indicator of kidney damage. nih.govresearchgate.net
The inhibitor was shown to downregulate extracellular matrix markers within the glomeruli, including fibronectin. nih.govresearchgate.net Additionally, it suppressed the expression of the pan-leukocyte marker CD45, indicating a reduction in interstitial inflammation. nih.gov Another SSAO inhibitor, UD-014, similarly demonstrated protective effects in an STZ-induced diabetic rat model, where it significantly reduced urinary albumin. bioworld.com While SSAO inhibition showed clear benefits in ameliorating glomerular injury, its effects on the tubulointerstitial compartment were less pronounced in the diabetic model. nih.gov
Model | Key Findings | Biomarkers Assessed | Reference |
---|---|---|---|
STZ-induced Diabetic Nephropathy in mice | Ameliorated glomerulosclerosis and albuminuria. | Glomerulosclerosis Index, Urinary Albumin-to-Creatinine Ratio (ACR), Fibronectin, CD45 | nih.govresearchgate.net |
STZ-induced Diabetic Nephropathy in rats | Reduced urinary albumin. | Urinary Albumin, Liver-type fatty acid-binding protein | bioworld.com |
The enzymatic activity of SSAO contributes to oxidative stress through the production of hydrogen peroxide, aldehydes, and other reactive oxygen species (ROS). physiology.orgnih.govmdpi.com In vivo studies have demonstrated that this compound can mitigate oxidative stress-related injury.
In the UUO model of acute kidney fibrosis, treatment with this compound resulted in lower levels of nitrotyrosine staining, a marker of oxidative stress. physiology.orgnih.gov Similarly, in STZ-induced diabetic mice, the inhibitor suppressed oxidative stress markers. nih.gov Studies in diabetic rats have also established a correlation between increased soluble SSAO activity and elevated oxidative stress, suggesting that inhibition of SSAO could be beneficial in conditions of heightened oxidative stress. nih.govresearchgate.net The mechanism involves reducing the production of cytotoxic by-products from SSAO's catalytic activity, which has been shown to be a key mediator of ROS formation in vascular smooth muscle cells. nih.govmdpi.com
Model | Key Findings | Biomarkers Assessed | Reference |
---|---|---|---|
Unilateral Ureteral Obstruction (UUO) in mice | Reduced oxidative stress in fibrotic kidneys. | Nitrotyrosine Staining | physiology.orgnih.gov |
STZ-induced Diabetic Nephropathy in mice | Suppressed oxidative stress markers. | Not specified | nih.gov |
STZ-induced Diabetic Rats | SSAO activity correlated with oxidative stress. | Soluble SSAO activity, Oxidative stress markers | nih.gov |
In the mdx mouse model of Duchenne muscular dystrophy (DMD), a dual monoamine oxidase B (MAO-B)/SSAO inhibitor, PXS-5131, has shown therapeutic potential. nih.govresearchgate.netnih.gov A one-month treatment was effective in decreasing the production of reactive oxygen species (ROS), reducing fibrosis, and lessening the inflammatory infiltrate in both the tibialis anterior and diaphragm muscles. nih.govresearchgate.net
Furthermore, prolonged administration of the dual inhibitor for three months significantly reduced the progression of fibrosis in the diaphragm and, notably, in the heart. nih.govresearchgate.net The treatment also led to a significant reduction in the infiltration of both neutrophils (Ly-6G+) and macrophages (F4/80+) in the muscles of the treated mice. mdpi.com These findings suggest that SSAO inhibition, as part of a dual-inhibitor strategy, can effectively target the inflammation and fibrosis characteristic of dystrophic muscles. nih.govresearchgate.net
Model | Key Findings | Biomarkers Assessed | Reference |
---|---|---|---|
mdx mice (Duchenne Muscular Dystrophy) | Reduced oxidative stress, fibrosis, and inflammation in skeletal and cardiac muscle. | ROS production, Fibrosis levels, Neutrophil (Ly-6G+) and Macrophage (F4/80+) infiltration | nih.govresearchgate.netmdpi.com |
The role of SSAO inhibitors has been investigated in cancer models, particularly in hepatocellular carcinoma. nih.gov In a study using H22 hepatocellular carcinoma-bearing C57BL/6 mice, SSAO inhibitors demonstrated an anti-tumor effect. nih.gov
The treatment significantly attenuated tumor progression and reduced neo-angiogenesis. nih.gov A key mechanism identified was the inhibition of the recruitment of myeloid-derived suppressor cells (MDSCs), specifically CD11b+ and Gr-1+ cells, into the tumor microenvironment. nih.gov By blocking the catalytic activity of VAP-1/SSAO, the inhibitors were able to hinder the infiltration of these immunosuppressive cells and impair tumor-associated angiogenesis, thereby suppressing tumor growth. nih.gov
Model | Key Findings | Biomarkers Assessed | Reference |
---|---|---|---|
H22 Hepatocellular Carcinoma in C57BL/6 mice | Suppressed tumor growth, reduced neo-angiogenesis, and inhibited MDSC recruitment. | Tumor weight and volume, Neo-angiogenesis, CD11b+ and Gr-1+ MDSC infiltration | nih.gov |
Pre-clinical studies in rodent models of ischemic stroke have highlighted SSAO/VAP-1 as a potential therapeutic target. nih.gov Inhibition of SSAO in several embolic stroke models performed in rats has been shown to yield beneficial outcomes. nih.gov
Model | Key Findings | Biomarkers Assessed | Reference |
---|---|---|---|
Embolic Stroke in rats | Reduced infarct volume and improved neurological outcome. | Cell Adhesion Molecule (CAM) expression, Leukocyte adhesion/extravasation, Infarct volume, Neurological score | nih.gov |
Assessment of Biological Outcomes
Pre-clinical studies in various non-human models have demonstrated the potent anti-inflammatory effects of this compound. Its mechanism of action is significantly linked to the inhibition of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1), which plays a crucial role in the trafficking and extravasation of inflammatory cells. nih.govmdpi.com
In a murine model of acute kidney fibrosis, treatment with an SSAO inhibitor significantly limited the accumulation of interstitial leukocytes and macrophages. nih.gov Similarly, in dystrophic mdx mice, a model for Duchenne muscular dystrophy, administration of an SSAO inhibitor resulted in a significant reduction in the infiltration of both neutrophils (Ly-6G+ cells) and macrophages (F4/80+ cells) in the diaphragm and tibialis anterior muscles. mdpi.com
Beyond reducing cell infiltration, this compound has been shown to attenuate the expression of key pro-inflammatory cytokines. In a mouse model of lung inflammation, the inhibitor attenuated levels of tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). nih.gov Furthermore, in the context of kidney fibrosis, the inhibitor effectively suppressed the expression of monocyte chemoattractant protein-1 (MCP-1), a critical chemokine for recruiting monocytes to sites of inflammation. nih.gov These findings underscore the compound's ability to disrupt the inflammatory cascade at multiple levels, from reducing leukocyte recruitment to downregulating inflammatory signaling molecules.
Model | Tissue/Organ | Key Findings | Reference |
---|---|---|---|
Murine Unilateral Ureteral Obstruction (Kidney Fibrosis) | Kidney | Reduced interstitial leukocyte and macrophage accumulation. | nih.gov |
Dystrophic mdx Mice | Diaphragm, Tibialis Anterior Muscle | Significant reduction in infiltrating neutrophils (Ly-6G+) and macrophages (F4/80+). | mdpi.com |
Mouse Model of Lung Inflammation | Lung | Attenuated levels of TNF-α and Interleukin-6. | nih.gov |
Murine Unilateral Ureteral Obstruction (Kidney Fibrosis) | Kidney | Effectively inhibited Monocyte Chemoattractant Protein-1 (MCP-1) expression. | nih.gov |
This compound has demonstrated significant anti-fibrotic properties in animal models of chronic disease. By inhibiting SSAO, the compound mitigates the pathological deposition of extracellular matrix (ECM) components that characterize fibrosis.
In a 7-day unilateral ureteric obstruction model of acute kidney fibrosis in mice, this compound treatment led to a marked reduction in key ECM markers. nih.gov Specifically, there was lower protein expression of fibronectin and collagen IV compared to untreated animals. nih.gov This was further supported by attenuated mRNA expression of these fibrotic genes. nih.gov In diabetic mice, a model for chronic kidney disease, treatment with an SSAO inhibitor also resulted in reduced fibronectin staining in the glomerulus. researchgate.net
Studies in dystrophic mdx mice have shown that SSAO inhibition can reduce the progression of fibrosis not only in skeletal muscle but also in the heart. mdpi.com A one-month treatment was sufficient to attenuate muscle fibrosis, and a longer three-month administration significantly prevented the deposition of fibrosis in the myocardium. mdpi.com These results highlight the therapeutic potential of this compound in combating fibrosis across different organ systems.
Model | Tissue/Organ | Marker | Observed Effect | Reference |
---|---|---|---|---|
Murine Unilateral Ureteral Obstruction | Kidney | Fibronectin | Reduced protein and mRNA expression | nih.gov |
Collagen IV | Reduced protein and mRNA expression | nih.gov | ||
Transforming growth factor-β1 (TGF-β1) | Inhibited expression | nih.gov | ||
Diabetic Mice | Kidney (Glomerulus) | Fibronectin | Reduced staining | researchgate.net |
Dystrophic mdx Mice | Tibialis Anterior, Diaphragm | General Fibrosis | Attenuated | mdpi.com |
Heart | General Fibrosis | Reduced progression | mdpi.com |
The enzymatic activity of SSAO results in the production of hydrogen peroxide (H₂O₂), ammonia (B1221849), and corresponding aldehydes, which are potent mediators of oxidative stress. nih.govnih.gov this compound, by blocking this activity, directly reduces the generation of these harmful reactive oxygen species (ROS).
In a mouse model of kidney fibrosis, treatment with an SSAO inhibitor lowered nitrotyrosine staining, a key marker of oxidative damage. nih.gov This demonstrates a reduction of oxidative stress in the diseased kidney tissue. nih.gov Similarly, in dystrophic mdx mice, a one-month treatment with an SSAO inhibitor was sufficient to decrease ROS production in the tibialis anterior muscle. mdpi.com
The link between SSAO activity and oxidative stress has also been established in models of diabetes, where increased SSAO activity correlates with markers of oxidative stress. nih.gov The by-products of the SSAO reaction, such as H₂O₂, can modify low-density lipoprotein (LDL) and contribute to the pathology of atherosclerosis. nih.gov By inhibiting the enzymatic source, this compound effectively mitigates the downstream cellular damage caused by oxidative stress.
The reduction in inflammation, fibrosis, and oxidative stress following treatment with this compound translates into functional improvements in affected organs. In dystrophic mdx mice, which exhibit significant muscle weakness, a one-month treatment led to a marked improvement in the gastrocnemius muscle's capacity to maintain force when challenged with damaging eccentric contractions. mdpi.com This indicates enhanced muscle resilience and function.
In the context of kidney disease, while direct measures of renal function like glomerular filtration rate were not always reported, the significant amelioration of tubulointerstitial fibrosis is a strong indicator of preserved organ function. nih.gov The unilateral ureteric obstruction model demonstrated that SSAO inhibition mitigates tubulointerstitial fibrosis, lessens epithelial cell flattening, and reduces tubular impairment compared to untreated obstructed kidneys. researchgate.net These histological improvements are directly linked to the preservation of kidney function.
SSAO, in its membrane-bound form (VAP-1), functions as a key adhesion molecule on the surface of endothelial cells. nih.gov Upon inflammation, VAP-1 is translocated to the cell surface where it mediates the extravasation cascade and trafficking of inflammatory cells, particularly neutrophils. nih.govmdpi.com
This compound interferes with this process. Pre-clinical studies have shown that inhibition of SSAO/VAP-1 abrogates the recruitment of leukocytes to sites of inflammation. nih.gov In mouse models of localized inflammation, administration of an SSAO inhibitor effectively attenuated neutrophil migration. nih.gov This mechanism is central to the anti-inflammatory effects of the compound, as it prevents the initial influx of immune cells that drive tissue damage.
Pharmacokinetic-Pharmacodynamic (PK/PD) Correlations in Pre-clinical Species
The development of effective SSAO inhibitors has focused on creating molecules with drug-like properties that allow for a durable biological effect. The relationship between the drug's concentration in the body over time (pharmacokinetics) and its therapeutic effect (pharmacodynamics) is critical for determining an effective dosing regimen.
Studies on specific SSAO inhibitors, which serve as a proxy for this compound, have established a clear PK/PD correlation. For instance, certain mechanism-based inhibitors have been designed with a pharmacokinetic and pharmacodynamic profile that ensures complete and long-lasting inhibition of the SSAO enzyme after a single low dose in vivo. nih.gov This irreversible or long-acting inhibition means that the therapeutic effect is maintained even after the drug has been largely cleared from circulation. Establishing such a relationship is crucial, as it allows for the prediction of efficacious doses in humans based on pre-clinical data and the use of biomarkers to track drug effects. nih.govresearchgate.net
Relationship between Compound Exposure and SSAO Inhibition
No data is available in the public domain regarding the relationship between the exposure to a compound identified as "this compound" and the corresponding level of SSAO inhibition in non-human models.
Duration of Enzyme Inhibition in vivo
There is no available information from in vivo studies in non-human models that describes the duration of SSAO enzyme inhibition following administration of a compound specifically named "this compound".
Comparative Analysis and Future Research Directions for Ssao Inhibitor 2
Comparison of SSAO Inhibitor-2 with Other Established SSAO Inhibitors
A thorough understanding of the therapeutic potential of this compound necessitates a comparative analysis with other well-characterized inhibitors of semicarbazide-sensitive amine oxidase (SSAO). This comparison typically revolves around key pharmacodynamic and preclinical efficacy parameters.
Potency, Selectivity, and Mechanism of Action Comparisons
The effectiveness of an SSAO inhibitor is defined by its potency in inhibiting the target enzyme, its selectivity over other related enzymes to minimize off-target effects, and its specific mechanism of action.
Potency and Selectivity:
This compound has been identified as a potent inhibitor of human SSAO, with a reported half-maximal inhibitory concentration (IC50) of less than 10 nM. medchemexpress.com Its selectivity is highlighted by a significantly lower affinity for monoamine oxidase A (MAO-A), with an IC50 in the range of 10-100 μM. medchemexpress.com This indicates a high degree of selectivity for SSAO over this related amine oxidase.
In comparison, other established SSAO inhibitors exhibit a range of potencies and selectivity profiles. PXS-4728A, for instance, is a highly potent inhibitor, blocking SSAO activity with IC50 values between 2 and 7 nM across various species, including humans, rats, dogs, and mice. physiology.org It demonstrates excellent selectivity, with a more than 500-fold greater affinity for SSAO compared to other amine oxidases and macromolecular targets. physiology.orgnih.gov Similarly, PXS-4681A is a potent and selective inhibitor with a Ki of 37 nM. medchemexpress.comnih.gov LJP 1586 also shows potent inhibition of both rodent and human SSAO, with IC50 values ranging from 4 to 43 nM. medchemexpress.com
Semicarbazide (B1199961), the prototypical SSAO inhibitor, is considerably less potent, with an IC50 value of 85.9 μM for human VAP-1 and even higher for rodent VAP-1 (295 μM for mouse and 993 μM for rat). nih.gov Other hydrazine (B178648) derivatives like hydralazine (B1673433) and phenylhydrazine (B124118) also act as irreversible inhibitors, with IC50 values of 1 μM and 30 nM for bovine lung SSAO, respectively. dntb.gov.ua
Interactive Data Table: Comparative Potency and Selectivity of SSAO Inhibitors
Inhibitor | Target | IC50 / Ki | Selectivity | Reference |
This compound | human SSAO | <10 nM | >1000-fold vs MAO-A | medchemexpress.com |
PXS-4728A | human, rat, dog, mouse SSAO | 2-7 nM | >500-fold vs other amine oxidases | physiology.orgnih.gov |
PXS-4681A | SSAO/VAP-1 | Ki: 37 nM | High | medchemexpress.comnih.gov |
LJP 1586 | rodent and human SSAO | 4-43 nM | Potent and selective | medchemexpress.com |
Semicarbazide | human VAP-1 | 85.9 µM | - | nih.gov |
Hydralazine | bovine lung SSAO | 1 µM | - | dntb.gov.ua |
Phenylhydrazine | bovine lung SSAO | 30 nM | - | dntb.gov.ua |
2-Bromoethylamine (B90993) | SSAO | - | Selective vs MAO | nih.govnih.gov |
Mechanism of Action:
The mechanisms by which these inhibitors exert their effects vary. Many, including PXS-4681A and 2-bromoethylamine, are classified as mechanism-based or "suicide" inhibitors. nih.govnih.govportico.org This means the enzyme itself metabolizes the inhibitor into a reactive intermediate that then irreversibly binds to and inactivates the enzyme. portico.orgmdpi.com For instance, 2-bromoethylamine's inhibition is irreversible and time-dependent. nih.gov PXS-4681A also acts as an irreversible, mechanism-based inhibitor with no observed turnover in vitro. nih.gov
In contrast, other inhibitors may act through reversible mechanisms. For example, phenelzine (B1198762) behaves as a reversible inhibitor of bovine lung SSAO. dntb.gov.ua The development of novel pyridazinone inhibitors has introduced compounds that bind reversibly and non-covalently within the active site channel, representing a different mode of inhibition compared to the irreversible, cofactor-targeting inhibitors. nih.gov Semicarbazide and other hydrazine derivatives act as irreversible inhibitors. dntb.gov.ua The precise mechanism of this compound has been suggested to be through inhibition of SSAO activity, though detailed studies on its reversible or irreversible nature are not as extensively documented in the provided results.
Comparative Efficacy in Pre-clinical Models
The therapeutic potential of SSAO inhibitors is evaluated in various preclinical models of disease. While direct comparative efficacy studies involving this compound are not detailed in the provided search results, the performance of other inhibitors in relevant models provides a benchmark for its potential applications.
PXS-4728A has demonstrated significant efficacy in models of kidney disease and atherosclerosis. In a murine model of unilateral ureteral obstruction, it ameliorated kidney fibrosis. physiology.org In diabetic mice, PXS-4728A treatment for 24 weeks led to a significant reduction in glomerulosclerosis and albuminuria. researcher.life Furthermore, in mouse and rabbit models of atherosclerosis, PXS-4728A reduced atheroma, oxidative stress, and endothelial dysfunction. herts.ac.uk
PXS-5131, a dual inhibitor of MAO-B and SSAO, has shown promise in a mouse model of Duchenne muscular dystrophy, where it decreased inflammation, fibrosis, and improved muscle function. mdpi.com
Other inhibitors have also shown efficacy in various models. Semicarbazide and LJP-1207 have demonstrated anti-inflammatory effects in animal models of joint inflammation. sinobiological.com In a rat model of myocardial ischemia, semicarbazide, hydralazine, and LJP-1207 all reduced the myocardial infarct size. herts.ac.uk
The potential applications for this compound are broad, with research suggesting its use in atherosclerosis, diabetes and its complications, obesity, stroke, chronic kidney disease, and various inflammatory and autoimmune diseases. medchemexpress.com The positive results from other SSAO inhibitors in preclinical models of these conditions support the rationale for investigating this compound in similar settings.
Unresolved Questions and Research Gaps
Despite advances in the field, several key questions regarding SSAO inhibition remain unanswered, highlighting important areas for future research.
Elucidation of Specific SSAO Isoform Roles in Disease Pathogenesis
SSAO is also known as Vascular Adhesion Protein-1 (VAP-1) or Amine Oxidase, Copper Containing 3 (AOC3). mdpi.comsinobiological.comwikipedia.org Research has identified a splice variant of VAP-1, termed VAP-1Δ3, which is produced from the same gene. plos.orgplos.org Crucially, this isoform lacks the enzymatic SSAO activity. plos.orgplos.org While the full-length VAP-1 possesses both adhesive and enzymatic functions that contribute to leukocyte trafficking and inflammation, the VAP-1Δ3 isoform does not display SSAO activity. plos.orgplos.org
This discovery opens up a significant research gap: the need to elucidate the distinct physiological and pathological roles of these different SSAO/VAP-1 isoforms. It is plausible that the ratio of the enzymatically active to the inactive isoform could vary in different tissues and disease states, thereby modulating the local inflammatory response. Future research should focus on developing tools to specifically detect and quantify each isoform in biological samples to understand their differential expression and contribution to disease pathogenesis. This could lead to more targeted therapeutic strategies that modulate the activity of specific isoforms.
Long-Term Effects of Chronic SSAO Inhibition in vivo
The long-term consequences of continuous SSAO inhibition are not fully understood and represent a critical area for investigation. While some studies have provided reassuring data, others have raised potential concerns.
A 28-day study in rats with PXS4728A was reported to be well-tolerated with no overt adverse effects. physiology.org Similarly, a 24-week study in diabetic mice treated with an SSAO inhibitor (PXS-4728A) noted no adverse clinical effects. nih.gov Furthermore, a Phase 1 clinical trial for the SSAO inhibitor ECC0509 demonstrated a desirable safety and tolerability profile in healthy participants. eccogene.com
However, one older study reported that chronic administration of semicarbazide to weanling rats induced vascular lesions. This effect was suggested to be potentially due to off-target inhibition of lysyl oxidase (LOX), an enzyme important for connective tissue maturation, as SSAO-deficient mice did not exhibit these abnormalities. nih.gov This highlights the importance of inhibitor selectivity in long-term safety.
Therefore, more extensive and long-term preclinical toxicology studies are necessary for a comprehensive understanding of the chronic effects of SSAO inhibition. These studies should assess a wide range of physiological parameters and histopathology in multiple organ systems to ensure the long-term safety of this therapeutic approach.
Emerging Methodologies in SSAO Inhibitor Research
The quest for more potent, selective, and safer SSAO inhibitors is driving the adoption of new research methodologies.
High-Throughput Screening (HTS): The development of novel HTS formats is accelerating the discovery of new inhibitor scaffolds. A bioluminescent assay, originally developed for monoamine oxidases, has been adapted for SSAO and is suitable for HTS in both 96- and 384-well formats. researchgate.net This method offers high sensitivity and a low false-hit rate. Another approach utilizes an HPLC-MS based technique for in vitro screening of SSAO inhibitors from various compound libraries, such as anti-obesity drugs. bit.edu.cn
Computational Drug Design: Computer-aided drug design is playing an increasingly important role in the development of selective SSAO inhibitors. researchgate.nethilarispublisher.com Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, combined with molecular dynamics simulations and docking studies, is being used to build predictive models for VAP-1 and MAO inhibition. acs.org These computational methods help in understanding the structural requirements for potent and selective inhibition and guide the synthesis of novel compounds with improved properties. researchgate.net Fragment-based design is another computational approach being employed to develop new inhibitors for SSAO/VAP-1. acs.org These in silico techniques, coupled with traditional medicinal chemistry, are paving the way for the next generation of SSAO inhibitors.
Advanced Imaging Techniques for Target Engagement
The validation of a drug's efficacy is critically dependent on confirming its engagement with the intended molecular target within a living system. For this compound, non-invasive imaging techniques are crucial for visualizing and quantifying this interaction in preclinical and clinical settings. Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are powerful molecular imaging modalities that allow for the real-time, quantitative assessment of biochemical and pharmacological processes. mdpi.com
One advanced approach for assessing the target engagement of SSAO inhibitors involves the use of radiolabeled tracers. These can be either radiolabeled versions of the inhibitor itself or a ligand that binds to the target enzyme. For instance, ¹⁸F-labeled compounds are particularly suitable for PET studies. google.com A key target for imaging SSAO activity is its alternative name, Vascular Adhesion Protein-1 (VAP-1). hogrefe.com Researchers have developed PET tracers that bind to VAP-1 ligands, such as ⁶⁸Ga-DOTA-Siglec-9, which targets the VAP-1 ligand Siglec-9, expressed on activated monocytes. hogrefe.comresearchgate.net This allows for the visualization of inflammation, a process heavily modulated by SSAO/VAP-1. researchgate.net Such tracers can be used to non-invasively measure the occupancy of the SSAO enzyme by an inhibitor like this compound, providing direct evidence of target engagement. mdpi.comnih.gov
A clinical trial involving SNT-4728 (a compound synonymous with the well-studied SSAO inhibitor PXS-4728A) in patients with isolated Rapid Eye Movement Sleep Behaviour Disorder (iRBD), a predictor of Parkinson's disease, is utilizing nuclear imaging of the brain. This study aims to directly measure the effect of the inhibitor on neuroinflammation, providing a clear link between target engagement and a pharmacodynamic response in the central nervous system. syntaratx.com.aulistcorp.com Other innovative methods include Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry imaging, which can quantify the biochemical effects of an inhibitor on tissue cross-sections, and fluorescence-based techniques like fluorescence polarization microscopy, which can be used to observe target engagement in living cells. core.ac.ukresearchgate.net
Integration of Omics Data (e.g., Proteomics, Metabolomics)
To fully understand the biological impact of this compound, a systems-level approach integrating multiple "omics" datasets is necessary. The integration of proteomics (the large-scale study of proteins) and metabolomics (the study of small molecules or metabolites) with transcriptomics can provide a comprehensive picture of the inhibitor's mechanism of action and its downstream effects. citius.technologyresearchgate.net
Proteomics: This can be used to identify global changes in protein expression and post-translational modifications following treatment with this compound. This would reveal which signaling pathways are modulated by the drug. For example, in the context of diabetic kidney disease, proteomic analysis could confirm the downregulation of fibrotic and inflammatory proteins.
Metabolomics: This is particularly relevant for SSAO inhibitors, as SSAO is an enzyme that metabolizes primary amines. citius.technology Metabolomic profiling of plasma or tissues can directly measure the accumulation of SSAO substrates (e.g., methylamine) and the reduction of its toxic products, such as hydrogen peroxide and aldehydes. google.comnih.gov This provides direct pharmacodynamic evidence of enzyme inhibition.
Research initiatives have begun to apply these principles. For instance, a study on diabetic macular edema highlighted that understanding the changes in proteomics and metabolomics is crucial for identifying novel therapeutic targets and biomarkers. researchgate.net Another research program aims to use an integrated omics approach, including metabolomics, to investigate the role of SSAO/VAP-1 in the early stages of Alzheimer's disease. ciberobn.es By applying these methodologies to research on this compound, scientists can create detailed mechanistic models, identify novel biomarkers for patient stratification, and discover new therapeutic applications.
Potential for Combination Research Strategies involving this compound
The complexity of multifactorial diseases like fibrosis and chronic inflammation suggests that targeting a single pathway may be insufficient. physiology.org This has led to increasing interest in combination therapies where this compound could play a significant role.
Synergistic Effects with other Mechanistic Agents
Research has shown that combining an SSAO inhibitor with drugs acting on different pathological pathways can lead to additive or synergistic effects. A prominent example is the co-administration of the SSAO inhibitor PXS-4728A with telmisartan (B1682998), an angiotensin receptor blocker (ARB) used as a standard of care for kidney disease. physiology.orgresearchgate.net In preclinical models of kidney fibrosis, both agents individually reduced inflammation and fibrosis. physiology.org However, the combination of the two was significantly more effective at reducing the infiltration of inflammatory cells (leukocytes and macrophages) than either drug alone. physiology.orgresearchgate.net This suggests that simultaneously targeting the renin-angiotensin system with telmisartan and the inflammation and oxidative stress pathway with an SSAO inhibitor provides a more comprehensive therapeutic effect. physiology.org
This principle extends to other diseases. Dual-function inhibitors that target both SSAO and another enzyme, Monoamine Oxidase B (MAO-B), have been developed. nih.gov The compound PXS-5131, a dual SSAO/MAO-B inhibitor, was shown to reduce fibrosis and inflammation in a mouse model of Duchenne muscular dystrophy, highlighting the potential of a combination strategy built into a single molecule. nih.gov The rationale is that both enzymes contribute to oxidative stress and inflammation, and inhibiting both could provide enhanced therapeutic benefits in neuroinflammatory and neuromuscular diseases. google.com
Table 1: Effects of PXS-4728A (SSAOi) Alone and in Combination with Telmisartan on Inflammatory Cell Infiltration in a Kidney Fibrosis Model Data adapted from studies on unilateral ureteral obstruction models.
Treatment Group | Leukocyte Marker (CD45) Reduction | Macrophage Marker (F4/80) Reduction |
SSAOi (PXS-4728A) Alone | Significant | Significant |
Telmisartan Alone | Not Significant | Significant |
SSAOi + Telmisartan Combination | Greatest Inhibitory Effect | More Effective than either agent alone |
This table summarizes qualitative findings from preclinical studies. physiology.orgresearchgate.net |
Future Directions in this compound Research
The ongoing research into SSAO inhibition is opening up new frontiers, from novel therapeutic concepts to the development of more clinically relevant research models.
Exploration of Novel Therapeutic Hypotheses
While initial research focused on diabetes and inflammatory liver and kidney diseases, the understanding of SSAO's role in other pathologies is expanding. A significant future direction is the exploration of SSAO inhibitors for neurodegenerative and neuromuscular disorders. syntaratx.com.augoogle.com The dual inhibition of SSAO and MAO-B by compounds like PXS-4728A is now being investigated as a novel therapeutic strategy for Parkinson's disease. listcorp.com The hypothesis is that by reducing neuroinflammation and oxidative stress in the brain, these inhibitors could slow or even prevent the progression of the disease. syntaratx.com.au A phase 2 trial is currently testing this hypothesis in individuals with iRBD, a condition that often precedes Parkinson's. syntaratx.com.aulistcorp.com
Other emerging therapeutic areas include:
Inflammatory Eye Diseases: The role of SSAO in producing cytotoxic products that contribute to diabetic retinopathy and macular edema makes its inhibition a plausible therapeutic strategy. google.com
Duchenne Muscular Dystrophy: Early research on dual SSAO/MAO-B inhibitors suggests a potential benefit in reducing the chronic inflammation and fibrosis that characterize this muscle-wasting disease. nih.gov
Alzheimer's Disease: SSAO/VAP-1 is implicated in the cerebrovascular pathology associated with Alzheimer's, presenting another potential avenue for therapeutic intervention. google.comresearchgate.net
Q & A
Q. What is the role of semicarbazide-sensitive amine oxidase (SSAO) in the pathophysiology of diabetic complications, and how does SSAO inhibitor-2 modulate this pathway?
SSAO, also known as vascular adhesion protein-1 (VAP-1), catalyzes the deamination of primary amines, generating reactive oxygen species (ROS) and advanced glycation end-products (AGEs), which contribute to endothelial dysfunction and vascular inflammation in diabetic complications . This compound selectively inhibits human SSAO (IC50 <10 nM) with minimal cross-reactivity against MAO-A (IC50 10–100 μM), reducing ROS/AGE production and leukocyte adhesion in preclinical models . Methodologically, researchers should validate SSAO activity in target tissues (e.g., plasma, vascular endothelium) using fluorometric or radiometric assays to confirm target engagement .
Advanced Question
Q. What methodological considerations are critical when designing in vivo studies to evaluate the efficacy of this compound in comorbid models of atherosclerosis and chronic kidney disease (CKD)?
Key considerations include:
- Model Selection : Use apolipoprotein E-deficient (ApoE⁻/⁻) mice with high-fat diet-induced atherosclerosis and adenine-induced CKD to mimic human comorbidities.
- Dosing Regimens : Optimize based on pharmacokinetic (PK) parameters (e.g., half-life, bioavailability) to maintain plasma concentrations above the IC50 for SSAO .
- Endpoint Validation : Quantify aortic plaque burden (histopathology), urinary albumin-to-creatinine ratio (CKD progression), and SSAO-specific biomarkers (e.g., methylamine levels) .
- Data Contradictions : Address variability in drug response by stratifying cohorts based on baseline SSAO activity and controlling for diet-induced metabolic shifts .
Basic Question
Q. What in vitro assays are most appropriate for assessing the selectivity of this compound against related amine oxidases like MAO-A?
Use recombinant human SSAO and MAO-A enzymes in parallel assays with substrate-specific probes (e.g., benzylamine for SSAO, kynuramine for MAO-A). Measure inhibition via spectrophotometric detection of hydrogen peroxide or ammonium ions. This compound’s >1,000-fold selectivity for SSAO over MAO-A (IC50 <10 nM vs. 10–100 μM) confirms its specificity, but cross-species variations (e.g., rodent vs. human SSAO) necessitate species-specific validation .
Advanced Question
Q. How can computational docking studies inform the optimization of this compound’s binding affinity and selectivity, and what are the limitations of such approaches?
Molecular docking using SSAO’s crystal structure (PDB ID: 3USR) identifies key interactions (e.g., hydrogen bonds with Glu762, hydrophobic contacts with Phe759) that enhance inhibitor binding . Limitations include:
- Dynamic Effects : Static models may miss conformational changes during substrate entry/exit.
- Solvation/Entropy : Free-energy perturbation (FEP) calculations are needed to predict binding affinities accurately.
- Experimental Validation : Prioritize compounds with <10 nM IC50 in vitro and >50% oral bioavailability in vivo to bridge computational and empirical data .
Basic Question
Q. What validated biomarkers are used to assess SSAO activity inhibition in experimental systems, and how are these quantified?
- Direct Biomarkers : Measure SSAO enzymatic activity in plasma/tissue homogenates using benzylamine as a substrate, detecting ammonium ions via glutamate dehydrogenase-coupled assays .
- Indirect Biomarkers : Quantify methylglyoxal (a downstream AGE precursor) via HPLC or liquid chromatography-mass spectrometry (LC-MS) .
Advanced Question
Q. When encountering contradictory data on the therapeutic efficacy of this compound across different disease models (e.g., obesity vs. stroke), what analytical frameworks can researchers employ to resolve these discrepancies?
- Mechanistic Deconvolution : Compare SSAO expression levels in target tissues (e.g., adipose tissue in obesity vs. brain vasculature in stroke) using immunohistochemistry .
- Systems Pharmacology : Integrate omics data (transcriptomics, metabolomics) to identify pathway-specific modifiers of drug response.
- Meta-Analysis : Apply random-effects models to aggregate data from heterogeneous studies, adjusting for covariates like dosing schedules and model genetics .
Advanced Question
Q. In studies combining this compound with other therapeutic agents (e.g., anti-inflammatory drugs), what statistical approaches are recommended to evaluate synergistic versus additive effects?
Use the Chou-Talalay combination index (CI) method:
- Experimental Design : Treat cells/animals with this compound and the secondary agent at fixed ratios (e.g., 1:1, 1:2).
- Data Analysis : Calculate CI values using CompuSyn software, where CI <1 indicates synergy, CI =1 additivity, and CI >1 antagonism.
- Validation : Confirm synergy in vivo by comparing combination therapy outcomes (e.g., reduced infarct volume in stroke) to monotherapies using ANOVA with post-hoc Tukey tests .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
TAK-653 |
|
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.